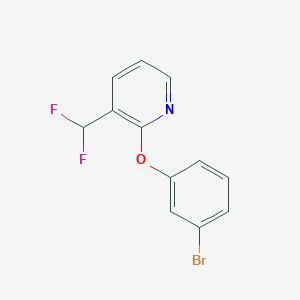

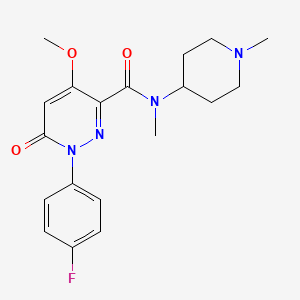

![molecular formula C13H21NO5 B2856831 Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate CAS No. 2490403-74-0](/img/structure/B2856831.png)

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate is a chemical compound with the CAS Number: 2490403-74-0 . It has a molecular weight of 271.31 and its IUPAC name is tert-butyl (4-oxo-1,8-dioxaspiro [4.5]decan-3-yl)carbamate .

Molecular Structure Analysis

The Inchi Code of this compound is 1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3, (H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its density is 1.16g/cm3, boiling point is 375.5°C at 760 mmHg, and it has a flashing point of 180.9°C .科学的研究の応用

Spirolactams as Pseudopeptides

Research on spirolactams, closely related to Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate, demonstrates their synthesis for use in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. These compounds serve as mimetics for gamma-turn/distorted type II beta-turns in peptides, highlighting their potential in designing peptide-based therapeutics (Fernandez et al., 2002).

Synthesis of Biologically Active Compounds

A study on the synthesis of biologically active compounds using an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide showcases the formation of novel N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl compounds. This research highlights the compound's utility in creating new classes of bioactive molecules, with theoretical studies emphasizing the role of electron-donating and withdrawing groups in influencing intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Boc Protecting Group Introduction

Tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) has been described as a new reagent for introducing Boc protecting groups to amines, highlighting its efficiency and stability compared to traditional methods. This advancement is crucial for the preparation of N-Boc-amino acids and their esters, which are pivotal in peptide synthesis (Rao et al., 2017).

Photocatalyzed Amination

A photoredox-catalyzed amination using a tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate precursor developed in the lab establishes a new cascade pathway for assembling 3-aminochromones. This process broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCFSCQTJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2(C1=O)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

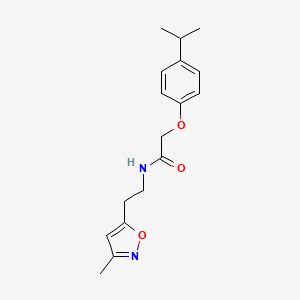

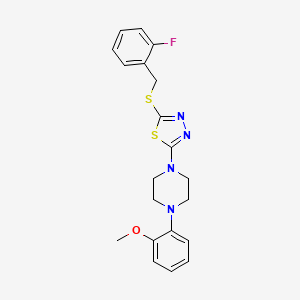

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)

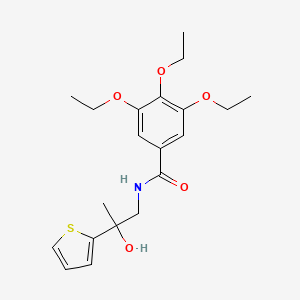

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

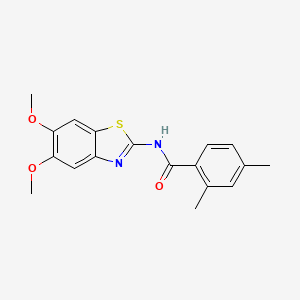

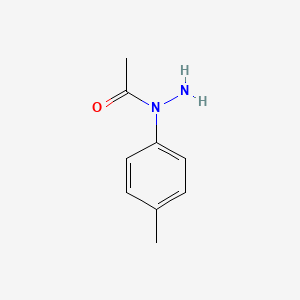

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

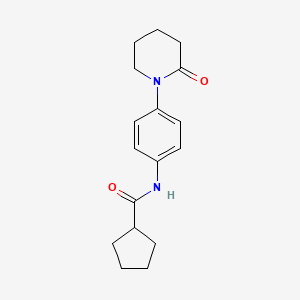

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)